Alk5-IN-26
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H25FN8 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-N-[2-fluoro-5-(piperazin-1-ylmethyl)phenyl]-4-N-(8-methylcinnolin-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H25FN8/c1-16-3-2-4-18-21(14-28-32-23(16)18)29-22-7-8-27-24(31-22)30-20-13-17(5-6-19(20)25)15-33-11-9-26-10-12-33/h2-8,13-14,26H,9-12,15H2,1H3,(H2,27,29,30,31,32) |
InChI Key |
UXJVDSUAKISRHY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TGF-β Signaling Pathway Inhibition by ALK5 Kinase Inhibitors
Note: Information specifically for a compound designated "Alk5-IN-26" was not available in public literature. This guide utilizes data for a well-characterized and representative potent and selective ALK5 inhibitor, Alk5-IN-34 , to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction: The Transforming Growth Factor-β (TGF-β) Signaling Pathway and the Role of ALK5
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial cellular communication network that plays a pivotal role in a myriad of biological processes, including cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2][3][4] Dysregulation of this pathway is a key factor in the progression of numerous diseases, most notably fibrosis and cancer.[1][3][4]
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII), which is a constitutively active serine/threonine kinase.[5][6] This ligand binding event recruits and forms a heterodimeric complex with the type I receptor, Activin receptor-like kinase 5 (ALK5), also known as TGF-β receptor I (TGFβR1).[4][6][7] Upon complex formation, TβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of the ALK5 kinase domain.[6]
Activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1][4][5][6] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[1][5] This entire SMAD complex translocates to the nucleus, where it functions as a transcription factor, regulating the expression of target genes.[1][5] ALK5 inhibitors are a class of therapeutic agents designed to selectively block the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.[3][4]
Core Mechanism of Action of ALK5 Inhibitors
Alk5-IN-34 and similar small molecule inhibitors exert their effects by directly targeting the ATP-binding site within the ALK5 kinase domain.[6] This competitive inhibition prevents the phosphorylation of ALK5's downstream targets, SMAD2 and SMAD3, effectively abrogating the entire signaling cascade.[6][8] This targeted inhibition makes ALK5 a promising therapeutic target for diseases driven by excessive TGF-β signaling.[3]
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory activity of Alk5-IN-34 and other well-characterized ALK5 inhibitors has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Kinase Target | Alk5-IN-34 (IC50) | Galunisertib (LY2157299) (IC50) | Vactosertib (TEW-7197) (IC50) | SB431542 (IC50) | Reference |
| ALK5 (TGFβR1) | ≤10 nM | 56 nM | 11 nM | 94 nM | [9] |
| ALK2 (ACVR1) | <100 nM | - | - | No significant inhibition | [9] |
| ALK4 (ACVR1B) | - | 129 nM (cell-free) | 13 nM | 129 nM (cell-free) | [9] |
| ALK7 (ACVR1C) | - | - | - | 47 nM (cell-free) | [9] |
| TGFβR2 | - | >100-fold selectivity over ALK5 | - | 7-fold selectivity over ALK5 | [9] |
Table 1: Comparative in vitro kinase inhibitory activity. Data compiled from various public sources. A direct head-to-head comparison under identical assay conditions would be required for a definitive assessment.
Experimental Protocols
In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)
This protocol describes a common method to measure the direct inhibitory effect of a compound on ALK5 kinase activity by quantifying the amount of ADP produced.
Materials and Reagents:
-
Recombinant human ALK5 (TGFβR1) kinase
-
ALK5 peptide substrate (e.g., generic serine/threonine kinase substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitor (e.g., Alk5-IN-34)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a stock solution of ATP (e.g., 10 mM).
-
Dilute the recombinant ALK5 enzyme in Kinase Assay Buffer to the desired working concentration.
-
Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.[10]
-
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor solution or DMSO (for controls) to the wells of the assay plate.[10]
-
Add 10 µL of the ALK5 enzyme solution to each well (except for "no enzyme" blank controls).
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the substrate and ATP. The final ATP concentration should be at or near the Km for ALK5.[1]
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.[1][10]
-
-
ADP Detection:
-
Terminate the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.[10]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.[10]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phospho-SMAD2 (pSmad2) Inhibition Assay (Western Blot)
This protocol details the steps to measure the inhibition of TGF-β1-induced SMAD2 phosphorylation in a cellular context.
Materials and Reagents:
-
Cell line of interest (e.g., HaCaT, A549)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., Alk5-IN-34)
-
Recombinant Human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSmad2 (Ser465/467), anti-total Smad2, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.[8]
-
Serum-starve cells for 18-22 hours if necessary to reduce basal signaling.[11]
-
Pre-treat cells with various concentrations of the test inhibitor (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.[8]
-
Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30 minutes to induce Smad2 phosphorylation.[8][11] Include a non-stimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.[8]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an ECL substrate and visualize the protein bands with an imaging system.[8]
-
-
Data Analysis:
Conclusion
ALK5 inhibitors, such as Alk5-IN-34, are powerful research tools and potential therapeutic agents that function by selectively blocking the kinase activity of the ALK5 receptor. This action effectively shuts down the canonical TGF-β signaling pathway by preventing the phosphorylation of SMAD2 and SMAD3. The characterization of these inhibitors through biochemical and cellular assays, as detailed in this guide, is essential for understanding their potency, selectivity, and mechanism of action, thereby facilitating their development for treating a range of diseases driven by aberrant TGF-β signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
Alk5-IN-26: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Alk5-IN-26 is a potent and selective small-molecule inhibitor of Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor 1 (TGF-βR1). As a key mediator in the TGF-β signaling pathway, ALK5 is critically involved in a multitude of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of this pathway is a known driver in the progression of various cancers and fibrotic diseases. This compound, identified as EX-22 in foundational patent literature, presents a valuable tool for investigating the therapeutic potential of ALK5 inhibition. This guide provides a detailed overview of its mechanism of action, quantitative biological data, and the experimental protocols for its characterization, based on publicly available information.
Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event triggers the recruitment and formation of a heterodimeric complex with the type I receptor, ALK5. Subsequently, TβRII transphosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of the ALK5 kinase domain. Activated ALK5 then propagates the downstream signal by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular processes.
This compound exerts its inhibitory effect by competitively binding to the ATP-binding site within the ALK5 kinase domain. This action prevents the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.
Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Quantitative Biological Data
The biological activity of this compound has been characterized through in vitro assays, with data primarily originating from the patent document WO2022126133A1, where the compound is referred to as EX-22.[1]
| Parameter | Value | Assay Type | Reference |
| ALK5 IC50 | ≤10 nM | In Vitro Kinase Assay | [1] |
| Selectivity | ALK2 IC50 / ALK5 IC50 < 100 | In Vitro Kinase Assay | [1] |
Experimental Protocols
The following protocols are representative of the methodologies likely used for the characterization of this compound, based on standard practices in the field and details inferred from patent literature.
In Vitro ALK5 Kinase Assay
This biochemical assay quantifies the direct inhibition of ALK5 enzymatic activity by this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ALK5 kinase.
Materials:
-
Recombinant human ALK5 (TGF-βR1) kinase domain
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay plates (e.g., 384-well)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, followed by a 10-point, 3-fold serial dilution. Further, dilute the compound in Kinase Assay Buffer.
-
Reaction Setup: To the wells of the assay plate, add the diluted inhibitor solution or DMSO for control wells.
-
Enzyme Addition: Add the ALK5 enzyme solution to each well, excluding "no enzyme" blank controls.
-
Reaction Initiation: Start the kinase reaction by adding a pre-mixed solution of the peptide substrate and ATP. The final ATP concentration is typically at or near its Km for ALK5.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
ADP Detection: Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Cellular TGF-β Induced pSMAD2 Assay
This cell-based assay assesses the ability of this compound to inhibit the TGF-β signaling pathway by measuring the phosphorylation of the downstream effector, SMAD2.
Objective: To determine the IC50 of this compound for the inhibition of TGF-β-induced SMAD2 phosphorylation in a cellular context.
Materials:
-
A TGF-β responsive cell line (e.g., A549 human lung carcinoma cells)
-
Complete cell culture medium
-
Recombinant human TGF-β1
-
This compound
-
DMSO
-
Cell culture plates (e.g., 96-well)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibody: anti-phospho-SMAD2 (Ser465/467)
-
Secondary antibody and detection reagents for Western blot or ELISA
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Add TGF-β1 to the wells to stimulate the signaling pathway and incubate for a defined period (e.g., 1 hour).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then add lysis buffer.
-
Quantification of pSMAD2:
-
Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with the anti-pSMAD2 antibody.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total SMAD2 and a detection antibody for pSMAD2.
-
-
Data Acquisition: Quantify the signal using an appropriate detection method (e.g., chemiluminescence for Western blot, absorbance for ELISA).
Data Analysis: Normalize the pSMAD2 signal to total protein concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the TGF-β1 stimulated control. Determine the IC50 value from the resulting dose-response curve.
Synthesis Workflow
The synthesis of this compound is described in the patent document WO2022126133A1 under "Example 22". The synthesis involves a multi-step chemical process. A generalized workflow is depicted below.
Generalized synthetic workflow for this compound.
For detailed, step-by-step synthetic procedures, including specific reagents, reaction conditions, and purification methods, it is imperative to consult the experimental details provided for Example 22 within the patent document WO2022126133A1.
References
An In-Depth Technical Guide: The Role of Alk5-IN-26 in Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Alk5-IN-26, a potent small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5). We will explore its mechanism of action, its critical role in modulating cell differentiation through the TGF-β signaling pathway, relevant quantitative data, and detailed experimental protocols for its application in research settings.
Core Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway
This compound exerts its biological effects by targeting a central node in the Transforming Growth Factor-beta (TGF-β) signaling pathway. The canonical pathway is integral to numerous cellular processes, including growth, apoptosis, and differentiation.[1][2]
The signaling cascade begins when a TGF-β superfamily ligand binds to a Type II receptor (TβRII), a constitutively active serine/threonine kinase.[3][4] This binding recruits and forms a complex with the Type I receptor, ALK5. TβRII then phosphorylates the glycine-serine rich (GS) domain of ALK5, activating its kinase domain.[4][5]
Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[6][7] These phosphorylated R-SMADs form a heteromeric complex with the common-mediator SMAD (co-SMAD), SMAD4.[1][3] This complex translocates into the nucleus, where it functions as a transcription factor, partnering with other DNA-binding proteins to regulate the expression of target genes that drive cellular responses like differentiation.[1][2]
This compound is a potent inhibitor of ALK5, with a reported half-maximal inhibitory concentration (IC₅₀) of ≤10 nM.[8] It functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.[4]
The Role of ALK5 Inhibition in Cell Differentiation
The TGF-β pathway is a master regulator of cell fate, and its role in differentiation is highly context-dependent, varying by cell type and developmental stage.[9][10] Consequently, inhibiting ALK5 with this compound can either promote or block differentiation.
-
Promotion of Mature Phenotypes: In pancreatic β-cells, chronic stress can lead to de-differentiation and loss of function. Inhibition of ALK5 has been shown to reverse this process, restoring the expression of key β-cell transcription factors (MafA, Nkx6.1, Pdx1) and promoting a mature, functional phenotype.[11]
-
Regulation of Skeletal Development: ALK5 signaling is critical for the commitment of progenitor cells to the osteoblastic lineage and their subsequent proliferation and differentiation.[7] ALK5 knockout studies show impaired osteoblast maturation, indicating that ALK5 inhibition could block bone formation.[7]
-
Inhibition of Myogenesis: Conversely, TGF-β signaling is known to inhibit the differentiation of myoblasts into myotubes.[10] Therefore, application of an ALK5 inhibitor like this compound could potentially promote skeletal muscle differentiation.
-
Endothelial Cells: In endothelial cells, ALK5 signaling is associated with cell maturation, while signaling through a different Type I receptor, ALK1, is linked to proliferation.[12] This balance is crucial for angiogenesis, and ALK5 inhibition can shift this balance, impacting vessel formation.
The pleiotropic nature of TGF-β signaling makes this compound a powerful chemical tool to dissect these complex, context-specific differentiation pathways.[10]
Quantitative Data Presentation
The potency of this compound has been defined biochemically. For comparative purposes, data for other well-characterized ALK5 inhibitors are also presented.
| Inhibitor | Assay Type | Target | IC₅₀ | Reference |
| This compound | Biochemical | ALK5 | ≤10 nM | [8] |
| Alk5-IN-34 | Biochemical (Kinase Activity) | ALK5 | ≤10 nM | [4] |
| Alk5-IN-34 | Cellular (SMAD Reporter) | TGF-β RI | ≤100 nM | [4] |
| ALK5-IN-80 | Biochemical | ALK5 | 3.7 nM | [13] |
| GW6604 | Biochemical (Autophosphorylation) | ALK5 | 140 nM | [14] |
| GW6604 | Cellular (PAI-1 Transcription) | TGF-β Pathway | 500 nM | [14] |
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the effects of this compound in a research setting.
This cell-based assay quantifies the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2 and SMAD3.[3][13]
Materials:
-
Target cells responsive to TGF-β (e.g., HaCaT, HepG2)
-
Complete growth medium and serum-free medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant Human TGF-β1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-treat cells with various concentrations (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 to a final concentration of 1-5 ng/mL to all wells except the unstimulated control. Incubate for 30-60 minutes.
-
Cell Lysis: Aspirate medium, wash cells once with ice-cold PBS, and add lysis buffer. Scrape and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Perform SDS-PAGE with equal amounts of protein per lane and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-pSMAD2/3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total SMAD2/3 and a loading control.
-
-
Data Analysis: Quantify band intensities. Normalize the p-SMAD2/3 signal to the total SMAD2/3 signal. Plot the normalized signal against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[13]
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Critical roles of the TGF-β type I receptor ALK5 in perichondrial formation and function, cartilage integrity, and osteoblast differentiation during growth plate development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TGF-β Family Signaling in Embryonic and Somatic Stem-Cell Renewal and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different roles of TGF-β in the multi-lineage differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversal of β cell de-differentiation by a small molecule inhibitor of the TGFβ pathway | eLife [elifesciences.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Downstream Effects of ALK5 Inhibition on SMAD Phosphorylation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in pathologies such as cancer and fibrosis. A key mediator in this pathway is the Activin receptor-like kinase 5 (ALK5), a type I TGF-β receptor. Small molecule inhibitors targeting ALK5, such as the conceptual compound Alk5-IN-26, represent a promising therapeutic strategy. This technical guide provides an in-depth overview of the downstream effects of ALK5 inhibition on SMAD phosphorylation, compiling quantitative data for representative ALK5 inhibitors, detailing key experimental methodologies, and visualizing the core biological pathways.
The TGF-β/ALK5/SMAD Signaling Pathway and Mechanism of Inhibition
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII), a constitutively active serine/threonine kinase.[1][2] This binding recruits the type I receptor, ALK5, into a heteromeric complex.[1] Within this complex, TβRII phosphorylates and activates ALK5.[2][3][4]
Activated ALK5 then propagates the signal by directly phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal SSXS motifs.[1][3][4][5] These phosphorylated R-SMADs (pSMAD2/3) form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[1][3] This entire SMAD complex translocates to the nucleus, where it functions as a transcription factor to regulate the expression of target genes involved in cell differentiation, proliferation, apoptosis, and extracellular matrix production.[1][3]
ALK5 inhibitors, as a class, are ATP-competitive inhibitors that target the kinase domain of ALK5.[1] By binding to the ATP pocket, they prevent the phosphorylation of ALK5's primary downstream targets, SMAD2 and SMAD3, thereby abrogating the entire canonical TGF-β signaling cascade.[1][3][6]
Quantitative Data on ALK5 Inhibition
The potency of ALK5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the ALK5 kinase or a downstream event, like SMAD phosphorylation, by 50%. The table below summarizes IC50 values for several well-characterized, selective ALK5 inhibitors.
| Compound | Target | Assay Type | IC50 Value | Reference |
| A-83-01 | ALK5-TD | Cell-free | 12 nM | [7] |
| SB431542 | ALK5 | Cell-free | 94 nM | [8] |
| SD-208 | TGF-βRI (ALK5) | Cell-free | 48 nM | [7] |
| RepSox | ALK5 (ATP binding) | Cell-free | 23 nM | [7][8] |
| RepSox | ALK5 (autophosphorylation) | Cell-free | 4 nM | [7][8] |
| Vactosertib (TEW-7197) | ALK5 | Cell-free | 11 nM | [7] |
| TP0427736 | ALK5 Kinase Activity | Cell-free | 2.72 nM | [7][8] |
| TP0427736 | TGF-β1-induced Smad2/3 phosphorylation | A549 cells | 8.68 nM | [7][8] |
Experimental Protocols
Verifying the downstream effects of an ALK5 inhibitor requires specific cellular and biochemical assays. The most direct method is to measure the level of phosphorylated SMAD2 (pSMAD2) via Western Blot analysis.
Protocol: Western Blot Analysis of pSMAD2 Inhibition
This protocol details the steps to detect a dose-dependent decrease in TGF-β1-induced SMAD2 phosphorylation following treatment with an ALK5 inhibitor.[6]
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., A549, HaCaT) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the ALK5 inhibitor (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation. Include a non-stimulated control group.
2. Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein extract) and determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2 (e.g., anti-pSMAD2 Ser465/467) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe for total SMAD2 and a housekeeping protein like GAPDH or β-actin.
Expected Outcome: Treatment with an effective ALK5 inhibitor is expected to show a dose-dependent decrease in the TGF-β1-induced pSMAD2 signal, while total SMAD2 and housekeeping protein levels remain constant.[6][9]
Effects on Non-Canonical SMAD Phosphorylation
While the canonical TGF-β pathway involves ALK5-mediated phosphorylation of SMAD2/3, TGF-β can also induce the phosphorylation of SMAD1 and SMAD5 in certain cell types, a process typically associated with Bone Morphogenetic Protein (BMP) signaling.[5] Studies have shown that this non-canonical SMAD1/5 phosphorylation can also be dependent on ALK5 kinase activity.[5][10][11] For instance, in some epithelial and endothelial cells, TGF-β treatment leads to the phosphorylation of both SMAD2/3 and SMAD1/5, and both responses can be blocked by selective ALK5 inhibitors like SB431542.[5][11][12] This indicates that ALK5 can directly or indirectly mediate the phosphorylation of SMAD1/5, challenging the traditional view of selective SMAD activation and highlighting the complexity of the signaling network that an ALK5 inhibitor can modulate.[5][10]
Conclusion
The primary downstream effect of an ALK5 inhibitor like this compound is the potent and selective blockade of TGF-β-induced SMAD2 and SMAD3 phosphorylation. This action effectively halts the canonical signaling cascade, preventing the nuclear translocation of the SMAD complex and subsequent regulation of target genes. The efficacy of such inhibitors can be reliably quantified through biochemical assays like Western blotting for pSMAD2. Furthermore, researchers should be aware of potential effects on non-canonical pathways, such as ALK5-dependent SMAD1/5 phosphorylation, in relevant cellular contexts. This detailed understanding is crucial for the accurate interpretation of experimental results and the strategic development of ALK5 inhibitors as therapeutic agents for diseases driven by aberrant TGF-β signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Critical roles of the TGF-β type I receptor ALK5 in perichondrial formation and function, cartilage integrity, and osteoblast differentiation during growth plate development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGFβ-stimulated Smad1/5 phosphorylation requires the ALK5 L45 loop and mediates the pro-migratory TGFβ switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transforming Growth Factor β-Induced Smad1/5 Phosphorylation in Epithelial Cells Is Mediated by Novel Receptor Complexes and Is Essential for Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALK5 and ALK1 Play Antagonistic Roles in Transforming Growth Factor β-Induced Podosome Formation in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Alk5-IN-29: A Technical Overview
Introduction to ALK5 and Its Role in Disease
Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor 1 (TGF-βR1), is a pivotal serine/threonine kinase receptor within the TGF-β signaling pathway.[1] This pathway is integral to the regulation of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of the TGF-β/ALK5 signaling cascade is implicated in the pathogenesis of various diseases.[1] Notably, it is recognized for promoting tumor growth and metastasis in several cancers and for its role in the advancement of fibrotic diseases.[1][3] Consequently, the development of small molecule inhibitors that target ALK5 has surfaced as a viable therapeutic strategy.[1][4]
Alk5-IN-29 is a potent and selective inhibitor of ALK5.[1] Its discovery is detailed in patent document WO2022126133A1, which outlines a series of compounds engineered to inhibit ALK5 for the treatment of proliferative diseases such as cancer.[1] Alk5-IN-29 was identified through a dedicated drug discovery program focused on discovering novel chemical structures with high affinity and selectivity for the ALK5 kinase domain.[1]
Mechanism of Action and Signaling Pathway
The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase.[5] This binding event leads to the recruitment of and formation of a heterodimeric complex with the type I receptor, ALK5.[5] TβRII then transphosphorylates the glycine-serine rich (GS) domain of ALK5, which activates the ALK5 kinase domain.[5]
Activated ALK5 propagates the downstream signal by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[5] These phosphorylated R-SMADs subsequently form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[6] This entire SMAD complex translocates to the nucleus, where it functions as a transcription factor, modulating the expression of target genes involved in a wide array of cellular processes, including cell cycle control, apoptosis, differentiation, and the production of extracellular matrix.[5]
Alk5-IN-29 exerts its inhibitory effect by directly targeting the ATP-binding site of the ALK5 kinase domain. This competitive inhibition prevents the phosphorylation of ALK5's downstream targets, SMAD2 and SMAD3, thereby blocking the entire signaling cascade.[1][5]
Figure 1: TGF-β/ALK5 Signaling Pathway and Mechanism of Action of Alk5-IN-29.
Quantitative Biological Data
The biological activity of Alk5-IN-29 has been determined through a series of in vitro assays to establish its potency and selectivity as an ALK5 inhibitor.[1] The key quantitative data are summarized in the table below.
| Parameter | Value | Assay Type | Reference |
| ALK5 IC50 | ≤ 10 nM | Kinase Activity Assay | WO2022126133A1[1] |
| ALK2 IC50 | ≤ 10 nM | Kinase Activity Assay | WO2022126133A1[1] |
| TGF-βRI Inhibition (Cellular) | ≤ 100 nM | TGF-β Induced SMAD Signaling Assay | WO2022126133A1[1] |
Experimental Protocols
In Vitro Kinase Activity Assay
Objective: To determine the in vitro potency of Alk5-IN-29 against the ALK5 kinase.
Materials:
-
Recombinant ALK5 enzyme
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Alk5-IN-29 (serially diluted)
-
Kinase reaction buffer
-
Microtiter plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
The inhibitor, Alk5-IN-29, is serially diluted in DMSO and then further diluted in the kinase reaction buffer.[1]
-
The ALK5 enzyme is added to the wells of a microtiter plate containing the diluted inhibitor.[1]
-
The kinase reaction is initiated by the addition of a mixture of the biotinylated substrate and ATP.[1]
-
The reaction is incubated at room temperature for a specified period to allow for substrate phosphorylation.
-
The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a suitable detection method.
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
Figure 2: Experimental Workflow for In Vitro Kinase Assay.
Cellular TGF-β Induced SMAD Signaling Assay
Objective: To assess the inhibitory activity of Alk5-IN-29 on the TGF-β signaling pathway in a cellular context.
Materials:
-
A suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
Alk5-IN-29 (serially diluted)
-
TGF-β1 ligand
-
96-well cell culture plates
-
Lysis buffer
-
Detection reagents (e.g., luciferase reporter assay system or antibodies for Western blotting/ELISA)
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.[1]
-
The cells are then pre-incubated with various concentrations of Alk5-IN-29 for 1-2 hours.[1]
-
TGF-β1 is added to the wells to stimulate the signaling pathway, and the cells are incubated for a further 16-24 hours.[1]
-
For reporter gene assays: The cells are lysed, and the luciferase activity is measured using a luminometer.[1]
-
For direct measurement of SMAD phosphorylation: The cells are lysed, and the levels of phosphorylated SMAD2/3 are determined by Western blotting or an immunoassay (e.g., ELISA).[1]
-
The percentage of inhibition of TGF-β-induced signaling is calculated for each concentration of the inhibitor.[1]
-
The IC50 value is determined from the resulting dose-response curve.[1]
Conclusion
Alk5-IN-29 is a novel and potent small molecule inhibitor of ALK5 with significant potential for the treatment of diseases driven by aberrant TGF-β signaling, such as cancer and fibrosis.[1][3] This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and biological characterization, based on the available patent literature. The detailed experimental protocols and illustrative diagrams offer a framework for researchers and drug development professionals to further investigate and build upon the therapeutic promise of ALK5 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for ALK5 Inhibitor Administration in Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activin-like kinase 5 (ALK5), also known as Transforming Growth Factor-β Receptor I (TGFβRI), is a critical serine/threonine kinase receptor in the TGF-β signaling pathway.[1] This pathway is a central regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production.[1] Dysregulation of TGF-β/ALK5 signaling is a key factor in the pathogenesis of fibrotic diseases, making ALK5 an attractive therapeutic target.[2] Small molecule inhibitors of ALK5 are therefore valuable tools for investigating fibrosis and developing novel anti-fibrotic therapies.
This document provides detailed application notes and experimental protocols for the administration of ALK5 inhibitors in commonly used mouse models of fibrosis. While the specific compound "Alk5-IN-26" is not extensively characterized in publicly available literature, the following protocols and data are based on well-studied ALK5 inhibitors and are intended to serve as a comprehensive guide for researchers.
TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade begins with the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII). This ligand binding recruits and phosphorylates ALK5, the type I receptor.[3] The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, primarily SMAD2 and SMAD3.[3] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis, such as collagens and other extracellular matrix components.[4]
Caption: TGF-β/ALK5 signaling pathway and the point of inhibition by ALK5 inhibitors.
Data Presentation: ALK5 Inhibitors in Mouse Fibrosis Models
The following tables summarize quantitative data from studies using various ALK5 inhibitors in mouse models of fibrosis.
Table 1: ALK5 Inhibitors in Bleomycin-Induced Lung Fibrosis
| ALK5 Inhibitor | Mouse Strain | Dosage | Administration Route | Frequency | Key Findings |
| SB525334 | C57BL/6 | 10 mg/kg | Oral gavage | Twice daily | Attenuated bleomycin-induced increases in total lung collagen.[5] |
| Unnamed ALK5i | C57BL/6JRj | Not specified | Not specified | Not specified | Reduced lung weight, total lung hydroxyproline, and improved pulmonary function.[6] |
Table 2: ALK5 Inhibitors in Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis
| ALK5 Inhibitor | Mouse Strain | Dosage | Administration Route | Frequency | Key Findings |
| Not Specified | C57BL/6 | Not specified | Not specified | Not specified | Commonly used model for rapid screening of anti-fibrotic drug candidates.[7] |
Table 3: ALK5 Inhibitors in Other Fibrosis Models
| ALK5 Inhibitor | Fibrosis Model | Mouse Strain | Dosage | Administration Route | Frequency | Key Findings |
| GW6604 | Dimethylnitrosamine (DMN)-induced liver fibrosis | Rat | 80 mg/kg | Oral | Twice daily | Prevented mortality and reduced mRNA levels of collagen IA1, IA2, III, and TIMP-1.[8] |
| LY-364947 conjugate | Carbon tetrachloride (CCl4)-induced liver injury | Not specified | Not specified | Systemic | Not specified | Reduced fibrogenic markers and collagen deposition more effectively than the free drug.[2] |
| SKI2162 | Radiation-induced fibrosis | Mouse | Not specified | Topical | Not specified | Ameliorated radiation-induced fibrosis by blocking the TGF-β signaling pathway.[4] |
Experimental Protocols
Protocol 1: Induction of Lung Fibrosis with Bleomycin (B88199)
This protocol describes the intratracheal instillation of bleomycin to induce pulmonary fibrosis in mice.[9][10]
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)[11]
-
Animal balance
-
Intubation equipment for mice[9]
-
Microsyringe
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Intubation: Place the anesthetized mouse in a supine position on an intubation stand. Visualize the trachea and carefully insert a sterile cannula into the trachea.
-
Bleomycin Administration: Prepare a fresh solution of bleomycin in sterile saline at a concentration of 1.5 mg/kg.[6] Administer the bleomycin solution (typically 50 µL) intratracheally via the cannula.[6] A control group should receive an equal volume of sterile saline.
-
Post-Procedure Care: Monitor the mice until they recover from anesthesia. Provide appropriate post-operative care as per institutional guidelines.
-
Fibrosis Development: Fibrosis typically develops over 14 to 28 days.[12] Efficacy of ALK5 inhibitors can be assessed by administering the compound during this period.
Protocol 2: Induction of Kidney Fibrosis by Unilateral Ureteral Obstruction (UUO)
This protocol details the surgical procedure for inducing renal fibrosis through UUO in mice.[13][14]
Materials:
-
Anesthetic
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Gauze and swabs
-
Warming pad
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the mouse as described in Protocol 1. Shave and disinfect the abdominal area.
-
Surgical Incision: Make a midline abdominal incision to expose the abdominal cavity.
-
Ureter Identification and Ligation: Gently move the intestines to locate the left kidney and ureter.[14] Carefully isolate the ureter and ligate it at two points using silk suture. The ureter can then be severed between the two ligatures.
-
Closure: Return the intestines to the abdominal cavity. Close the peritoneum and skin using appropriate sutures.
-
Post-Operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Administer analgesics as required by institutional protocols. The contralateral (right) kidney serves as an internal control.
-
Fibrosis Progression: Significant interstitial fibrosis develops within 7 to 14 days after surgery.[7]
Protocol 3: Preparation and Administration of ALK5 Inhibitor
This protocol provides a general procedure for the oral gavage administration of a powdered ALK5 inhibitor.
Materials:
-
ALK5 inhibitor powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose - CMC)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (appropriate size for mice)
-
1 mL syringes
Procedure:
-
Dosage Calculation: Weigh each mouse before dosing. Calculate the required amount of ALK5 inhibitor based on the mean body weight and the desired dosage (e.g., 10-80 mg/kg).[5][8]
-
Solution Preparation: Prepare the vehicle solution. Weigh the calculated amount of the ALK5 inhibitor and place it in a sterile tube. Add the appropriate volume of the vehicle to achieve the desired concentration.
-
Homogenization: Vortex the suspension vigorously for 5-10 minutes to ensure it is well-mixed. Brief sonication can aid in creating a uniform suspension. Prepare a fresh suspension daily.
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Draw the prepared inhibitor suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently dispense the solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring: Return the mouse to its cage and observe for any adverse effects. Continue with the predetermined dosing schedule (e.g., once or twice daily).[5][8]
Experimental Workflow Visualization
Caption: General experimental workflow for in vivo studies with an ALK5 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-fibrotic effect of inhibition of TGFβ-ALK5 signalling in experimental pulmonary fibrosis in mice is attenuated in the presence of concurrent γ-herpesvirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gubra.dk [gubra.dk]
- 7. gubra.dk [gubra.dk]
- 8. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Model of Bleomycin-Induced Lung Injury [bio-protocol.org]
- 12. criver.com [criver.com]
- 13. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 14. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Alk5-IN-26: A Guide to IC50 Determination in Diverse Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-26 is a small molecule inhibitor targeting the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases, notably cancer and fibrosis.[5][6] ALK5, as a key mediator in this cascade, represents a significant therapeutic target.[6][7] this compound offers a potential therapeutic strategy by inhibiting the kinase activity of ALK5, thereby blocking the downstream signaling cascade.[6][7]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound like this compound.[8][9] It represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. This value is essential for comparing the efficacy of the inhibitor across different cell lines and for guiding further drug development studies.[8][10] The choice of cell line is critical, as IC50 values can vary significantly depending on the cellular context.[8][10]
This document provides detailed protocols for determining the IC50 value of this compound in various cell lines using common cell viability assays. It also includes a visual representation of the TGF-β/ALK5 signaling pathway and a generalized workflow for the experimental procedures.
TGF-β/ALK5 Signaling Pathway and Inhibition by this compound
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII).[1][5] This binding recruits and activates the type I receptor, ALK5, through phosphorylation.[3][5][6] Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2][6] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it functions as a transcription factor, regulating the expression of target genes.[1][2][4] this compound inhibits this pathway by competing with ATP for the binding site on the ALK5 kinase domain, thus preventing the phosphorylation of SMAD2 and SMAD3.[7]
Data Presentation: IC50 Values of this compound
The following table provides a template for summarizing the IC50 values of this compound determined in various cancer cell lines. Researchers should populate this table with their experimentally derived data.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) [Hypothetical] |
| A549 | Lung Carcinoma | MTT | 48 | 150 |
| MCF-7 | Breast Adenocarcinoma | CellTiter-Glo | 48 | 275 |
| PANC-1 | Pancreatic Carcinoma | Resazurin | 72 | 120 |
| U-87 MG | Glioblastoma | MTT | 72 | 350 |
| HepG2 | Hepatocellular Carcinoma | CellTiter-Glo | 48 | 210 |
Experimental Protocols
This section details the methodologies for determining the IC50 of this compound. The choice of assay can depend on the cell line and laboratory resources.[8]
General Workflow for IC50 Determination
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[11]
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and no-treatment control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for the specific cell line and experimental goals.[13]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[12]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.[15]
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signals to the vehicle control to calculate the percentage of cell viability.
-
Determine the IC50 value as described in the MTT protocol.
-
The protocols outlined in this application note provide a robust framework for determining the IC50 of this compound in various cell lines. Accurate and reproducible IC50 data are fundamental for advancing the preclinical development of this promising ALK5 inhibitor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to ensure the highest quality data.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. academic.oup.com [academic.oup.com]
- 6. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with Alk5-IN-26
Welcome to the technical support center for Alk5-IN-26. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked questions (FAQs) related to the use of this potent and selective ALK5 inhibitor. By providing clear troubleshooting guidance and detailed experimental protocols, we aim to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-beta type I receptor (TGF-βRI). ALK5 is a crucial serine/threonine kinase in the TGF-β signaling pathway. The binding of a TGF-β ligand to its type II receptor (TβRII) leads to the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the downstream signaling proteins, SMAD2 and SMAD3. This prompts the formation of a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound competitively binds to the ATP-binding pocket of ALK5, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the canonical TGF-β signaling cascade.
Q2: What are the known inhibitory activities of this compound?
Quantitative data for this compound is summarized in the table below. Please note that these values can vary depending on the specific assay conditions.
| Target | IC50 Value | Notes |
| ALK5 | ≤10 nM[1] | Potent inhibition of the primary target. |
| ALK2 | ALK2 IC50/ALK5 IC50 ratio <100[1] | Indicates selectivity over ALK2, though some off-target inhibition may occur at higher concentrations. |
Q3: How should I dissolve and store this compound?
Proper handling and storage are critical for maintaining the activity and stability of this compound.
| Parameter | Recommendation |
| Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended for creating stock solutions.[2] |
| Stock Solution Preparation | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Gentle warming and vortexing can aid dissolution. Ensure the compound is fully dissolved before use.[2][3] |
| Storage of Solid | Store the solid powder at -20°C in a dry, dark place for up to 3 years.[2] |
| Storage of Stock Solution | Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2] |
Q4: I am observing precipitation when I dilute the DMSO stock in my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium low, ideally below 0.1%, to minimize both precipitation and solvent-induced toxicity.[2]
-
Dilution Method: Add the DMSO stock solution to your aqueous buffer or medium dropwise while gently mixing. This gradual dilution can help prevent immediate precipitation.[2]
-
Use of Pluronic F-68: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can improve solubility.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and other ALK5 inhibitors.
Issue 1: Suboptimal or No Inhibition of TGF-β Signaling (e.g., no decrease in p-SMAD2/3 levels)
| Possible Cause | Suggested Solution & Control Experiments |
| Compound Inactivity | Verify Storage and Handling: Ensure the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.[2] Prepare Fresh Stock: If in doubt, prepare a fresh stock solution from the solid compound. Positive Control Inhibitor: Include a well-characterized ALK5 inhibitor (e.g., SB431542) in your experiment to confirm that the assay is working correctly. |
| Insufficient Inhibitor Concentration | Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common starting range for cellular assays is 10 nM to 1 µM.[4][5] |
| Suboptimal Treatment Time | Time-Course Experiment: Assess the phosphorylation of SMAD2/3 at various time points after TGF-β stimulation (e.g., 15, 30, 60, 120 minutes) to identify the peak response. Pre-incubation with this compound for 1-2 hours is generally recommended before TGF-β stimulation.[6] |
| Low Cell Responsiveness to TGF-β | Confirm Pathway Activity: Ensure your cell line is responsive to TGF-β. Stimulate untreated cells with TGF-β and measure p-SMAD2/3 levels by Western blot. A robust increase should be observed. |
| High Cell Density | Optimize Seeding Density: Culture cells to 70-80% confluency before treatment, as very high cell densities can sometimes alter signaling dynamics.[5] |
Issue 2: Unexpected Phenotype or High Cell Toxicity
| Possible Cause | Suggested Solution & Control Experiments |
| Off-Target Effects | Use a Structurally Different ALK5 Inhibitor: To confirm that the observed phenotype is due to ALK5 inhibition, use a second, structurally unrelated ALK5 inhibitor as a control. A similar result strengthens the conclusion of an on-target effect.[4] Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of ALK5 to see if it can reverse the phenotype.[4] RNAi/CRISPR Knockdown: Compare the phenotype from this compound treatment with the phenotype observed after knocking down ALK5 expression using siRNA or CRISPR-Cas9.[4] |
| Inhibition of ALK2 | Since this compound has some activity against ALK2, consider that the observed effects might be partially due to the inhibition of BMP signaling pathways.[1][3] Use a more selective ALK5 inhibitor with lower ALK2 activity as a control, if available. |
| High Inhibitor Concentration | Determine Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or MTS) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below this threshold for your experiments.[5] |
| Solvent Toxicity | Vehicle Control: Always include a vehicle control (DMSO alone) at the same final concentration used for this compound to ensure that the observed effects are not due to the solvent.[3] |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution & Control Experiments |
| Variability in Cell Culture | Standardize Procedures: Use cells within a consistent passage number range, seed cells at the same density, and treat them at a consistent confluency. |
| Batch-to-Batch Variation of Inhibitor | Verify Purity and Potency: If you suspect batch-to-batch variability, verify the purity of each new batch. Perform a dose-response curve for each new batch to ensure consistent potency.[7] |
| Inhibitor Stability in Media | Prepare Fresh Solutions: Small molecule inhibitors can have limited stability in aqueous solutions. Prepare fresh working solutions of this compound in your cell culture medium for each experiment.[3] Serum Effects: Be aware that some inhibitors can bind to serum proteins, reducing their effective concentration. If you are using different serum concentrations, you may need to re-optimize the inhibitor concentration.[3] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the TGF-β signaling pathway, a typical experimental workflow for assessing inhibitor activity, and a troubleshooting flowchart.
References
Alk5-IN-26 solubility and stability issues
This technical support guide addresses common questions and troubleshooting scenarios related to the solubility and stability of Alk5-IN-26, a potent inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets ALK5, a key receptor in the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] The TGF-β pathway is initiated when a TGF-β ligand binds to its type II receptor, which then recruits and phosphorylates the ALK5 receptor.[3][4][5][6] This activation of ALK5 leads to the phosphorylation of downstream proteins called SMAD2 and SMAD3.[2][4][5] These phosphorylated SMADs then complex with SMAD4, move into the nucleus, and regulate the transcription of genes involved in various cellular processes.[2] this compound works by competitively binding to the ATP-binding site of ALK5, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the entire downstream signaling cascade.[2][6] This pathway is crucial in processes like cell growth, differentiation, and fibrosis, making ALK5 inhibitors like this compound valuable research tools in studies of cancer and other proliferative diseases.[1][2][4]
Q2: How should I reconstitute and store solid this compound?
For optimal longevity, solid this compound should be stored at -20°C, protected from light and moisture. While specific data for this compound is limited, general guidelines for similar ALK5 inhibitors suggest long-term stability under these conditions.[7][8] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8] The recommended solvent for creating a stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[7][9][10]
Q3: What are the recommended storage conditions for this compound stock solutions?
After reconstituting this compound in DMSO, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][9] These aliquots should be stored in tightly sealed vials at -80°C for long-term stability (months) or at -20°C for shorter-term storage (weeks to a month).[11][12] It is best practice to prepare fresh working solutions for experiments on the day of use.[11][12]
Solubility Troubleshooting Guide
This section provides solutions to common solubility challenges encountered when working with this compound.
Problem: My this compound powder is difficult to dissolve in DMSO.
| Potential Cause | Recommended Solution |
| Insufficient Mixing | Vortex or gently swirl the vial after adding DMSO. For persistent issues, brief ultrasonication or gentle warming of the solution to 37°C for 2-5 minutes can aid dissolution.[7][10] |
| Hygroscopic DMSO | DMSO readily absorbs water from the atmosphere, which can reduce the solubility of many small molecules.[10] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.[10] |
| Incorrect Solvent | While other organic solvents like ethanol (B145695) or methanol (B129727) might be used for similar compounds, DMSO is the most common and recommended solvent for achieving high-concentration stock solutions of ALK5 inhibitors.[7][9] |
Problem: My this compound precipitates after being added to aqueous cell culture media.
This is a common issue known as "aqueous dropout," where a compound soluble in a high-concentration organic stock precipitates when diluted into a primarily aqueous solution.
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | The inherent properties of the molecule may limit its solubility in aqueous buffers. |
| High Final Concentration | The desired experimental concentration exceeds the compound's solubility limit in the aqueous medium. Solution: Lower the final concentration of this compound in your experiment.[9] |
| Dilution Method | Rapidly adding the DMSO stock to the aqueous medium can cause localized high concentrations, leading to precipitation. Solution: Pre-warm the cell culture medium to 37°C.[7][10] Add the DMSO stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even distribution.[10] |
| High DMSO Percentage | The final concentration of DMSO in the culture medium is too high, which can be toxic to cells and affect compound solubility. Solution: Ensure the final DMSO concentration is kept as low as possible, ideally below 0.5% and preferably below 0.1%.[7][9][10] |
Experimental Protocols & Data
Protocol: Preparation of this compound Stock and Working Solutions
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Cap the vial and vortex gently. If necessary, warm the solution to 37°C for 2-5 minutes or sonicate briefly to ensure complete dissolution.[7][10] Visually confirm that the solution is clear and free of particulates.
-
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store at -80°C for long-term storage.[10]
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of stock solution needed to reach your final experimental concentration.
-
Add the stock solution dropwise to the pre-warmed medium while gently swirling to mix. Ensure the final DMSO concentration remains below 0.5%.[9]
-
Use the working solution immediately. Do not store dilute aqueous solutions of the inhibitor.[9]
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides solubility information for other common ALK5 inhibitors, which can serve as a useful reference.
| Compound | Solvent | Solubility |
| ALK5 Inhibitor II | DMSO | 28.73 mg/mL[9] |
| ALK5 Inhibitor II | Ethanol | 5.75 mg/mL[9] |
| A 83-01 | DMF | 25 mg/mL[9] |
| Alk5-IN-34 | DMSO | 100 mg/mL (with ultrasonication)[10] |
| SB-505124 | DMSO | Not specified, but used as a solvent |
Visual Guides
TGF-β/ALK5 Signaling Pathway and Inhibition
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Solubility Issues
Use this flowchart to diagnose and resolve common precipitation problems when preparing working solutions of this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer [mdpi.com]
- 5. Critical roles of the TGF-β type I receptor ALK5 in perichondrial formation and function, cartilage integrity, and osteoblast differentiation during growth plate development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cell Viability Assays for Alk5-IN-26 Toxicity Assessment
This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for assessing the toxicity of the small molecule inhibitor Alk5-IN-26 using common cell viability assays.
Introduction to this compound and its Target
This compound is a small molecule inhibitor targeting the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β) type I receptor (TGFβRI).[1][2] ALK5 is a critical serine/threonine kinase that plays a central role in the TGF-β signaling pathway.[1][2] This pathway is involved in a multitude of cellular processes, including growth, differentiation, proliferation, and apoptosis.[3][4]
The canonical TGF-β signaling cascade begins when a TGF-β ligand binds to its type II receptor (TβRII).[2] This leads to the recruitment and phosphorylation of ALK5.[2] Activated ALK5 then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.[1][5] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of various target genes.[3][6] By inhibiting the kinase activity of ALK5, this compound blocks this entire downstream signaling cascade.[1][2]
Dysregulation of the TGF-β pathway is implicated in numerous diseases, including cancer and fibrosis, making ALK5 an important therapeutic target.[1][6] However, systemic inhibition of this pathway can lead to toxicities, such as cardiac issues, underscoring the importance of careful toxicity assessment.[7][8]
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. sinobiological.com [sinobiological.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with Alk5-IN-26 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental results with Alk5-IN-26, a potent inhibitor of the TGF-β type I receptor, ALK5.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its expected mechanism of action?
This compound is a small molecule inhibitor designed to target the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β Type I Receptor (TGFβRI).[1][2][3] The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to its type II receptor (TβRII), which then recruits and phosphorylates the ALK5 receptor.[4][5][6] This activation of ALK5's kinase domain leads to the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[7] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate genes involved in processes like cell cycle control, differentiation, apoptosis, and extracellular matrix production.[5][8][9] this compound is an ATP-competitive inhibitor that binds to the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the entire downstream signaling cascade.[7][9] The expected on-target effect is the inhibition of TGF-β-mediated cellular responses.
Q2: Why am I observing a phenotype that contradicts the expected inhibition of TGF-β signaling (e.g., increased proliferation, unexpected cell death)?
Observing paradoxical or unexpected phenotypes with an ALK5 inhibitor can arise from several factors:
-
Cell-Type Context: The role of TGF-β signaling is highly context-dependent. While it inhibits proliferation in normal epithelial cells and early-stage cancers, it can promote growth and metastasis in advanced cancers.[6][7] Inhibiting ALK5 in a system where TGF-β is acting as a tumor suppressor could paradoxically enhance proliferation.
-
Off-Target Effects: Although designed to be selective, small molecule kinase inhibitors can interact with other kinases, especially those with structurally similar ATP-binding sites.[2][3] These off-target interactions can trigger unintended signaling pathways, leading to unexpected phenotypes like cytotoxicity or altered cell morphology.[2]
-
Non-Canonical Signaling: TGF-β can signal through SMAD-independent pathways, such as the MAPK (Erk, p38, JNK) and PI3K/Akt pathways.[6][8] Blocking the canonical ALK5-SMAD pathway might lead to a compensatory upregulation or activation of these non-canonical pathways, resulting in unforeseen outcomes.
-
Dependence on Basal Signaling: Some cell types may require a low level of basal TGF-β signaling for survival.[10] Complete inhibition of this pathway with a potent inhibitor like this compound could trigger apoptosis, leading to unexpected cytotoxicity.[10]
Q3: How can I confirm that my observed phenotype is a direct result of ALK5 inhibition and not an artifact?
To distinguish between on-target and off-target effects, a multi-pronged validation approach is crucial:
-
Confirm Target Engagement: The first step is to verify that this compound is inhibiting its intended target in your cellular context. This is typically done by performing a Western blot to check for a dose-dependent reduction in the phosphorylation of SMAD2 and/or SMAD3.[9][10]
-
Use an Orthogonal Pharmacological Inhibitor: Treat your cells with a structurally different ALK5 inhibitor.[3][11] If this second inhibitor reproduces the same phenotype, it strengthens the evidence that the effect is on-target.[11]
-
Perform Genetic Validation: Use genetic tools like siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out the TGFBR1 gene (which encodes ALK5). If the phenotype observed with genetic ablation matches the phenotype from this compound treatment, it provides strong evidence for an on-target effect.[11] A discrepancy between the inhibitor and genetic validation often points to an off-target effect.[11]
-
Conduct a Rescue Experiment: If possible, overexpress a constitutively active form of ALK5 in your cells.[3] If this "rescues" the cells from the inhibitor-induced phenotype, it confirms that the effect is mediated through ALK5.
Q4: What are the potential off-target kinases for ALK5 inhibitors?
The selectivity of ALK5 inhibitors varies. Common off-targets often include other members of the TGF-β type I receptor family, such as ALK4 and ALK7, due to their high degree of similarity.[2] Some inhibitors may also show activity against ALK2.[2][10] It is essential to consult the manufacturer's selectivity data for this compound or, if unavailable, to perform a broad-panel kinase screen to identify potential off-target interactions that could explain unexpected results.[3]
Troubleshooting Guide
Issue 1: Paradoxical Increase in Cell Proliferation
-
Possible Cause: The cell line being studied may be one in which TGF-β normally acts as a cytostatic agent, and its inhibition removes this natural brake on proliferation.[6] Alternatively, inhibition of the canonical SMAD pathway may activate compensatory pro-proliferative pathways (e.g., MAPK/ERK).[6]
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a dose-response experiment and confirm the inhibition of p-SMAD2/3 via Western blot.
-
Assess Non-Canonical Pathways: Profile the activation status (i.e., phosphorylation) of key nodes in other signaling pathways, such as ERK, p38, and Akt, with and without this compound treatment.
-
Use Orthogonal Methods: Validate the phenotype with a structurally distinct ALK5 inhibitor and with siRNA/shRNA against TGFBR1.[3][11]
-
Inhibitor Combination Studies: If a compensatory pathway is identified (e.g., MEK/ERK), use an inhibitor for that pathway in combination with this compound to see if the expected anti-proliferative phenotype can be restored.[10]
-
Issue 2: Unexpected Cytotoxicity and Cell Death
-
Possible Cause: The observed toxicity may be due to inhibition of an off-target kinase that is critical for cell survival.[10] Alternatively, the specific cell type may rely on a basal level of ALK5 signaling for survival, and complete inhibition triggers apoptosis.[10] High concentrations of the inhibitor may also lead to non-specific effects.
-
Troubleshooting Steps:
-
Perform a Careful Dose-Response: Determine the precise concentration range for both the desired on-target effect (p-SMAD2/3 inhibition) and the onset of cytotoxicity using a cell viability assay (e.g., MTT, CellTiter-Glo).[10][11]
-
Compare Potency: Check if the effective concentration for cytotoxicity is significantly higher than the known biochemical IC50 for ALK5.[11] A large discrepancy suggests a potential off-target effect.
-
Review Selectivity Profile: Investigate the known selectivity profile of this compound. If specific off-targets are known, cross-reference their functions with the observed phenotype.
-
Genetic Validation: Use siRNA against TGFBR1 to see if it recapitulates the cytotoxic phenotype. If it does not, the toxicity is likely an off-target effect of the compound.[11]
-
Issue 3: Inconsistent Results Between Experiments or Batches
-
Possible Cause: Inconsistency can stem from variations in inhibitor purity or stability between batches, slight differences in cell passage number or density, or variability in reagent preparation.[3][12] Small molecules can also form aggregates at higher concentrations, leading to non-specific inhibition and poor reproducibility.[13]
-
Troubleshooting Steps:
-
Validate Each New Batch: Perform a dose-response curve for each new batch of the inhibitor to confirm its potency in inhibiting p-SMAD2/3.[3]
-
Ensure Proper Handling: Prepare fresh stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer.
-
Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers. Ensure cell seeding density is uniform across experiments.[12]
-
Check for Aggregation: If results are variable at high concentrations, repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant reduction in activity in the presence of detergent suggests aggregation was the cause.[13]
-
Quantitative Data Summary
The following table provides illustrative selectivity data for a typical ALK5 inhibitor. Note: This data is for example purposes only. Researchers should always refer to the specific datasheet provided for this compound or generate their own selectivity profile.
| Kinase Target | IC50 (nM) | Potency | Notes |
| ALK5 (TGFβRI) | ≤ 10 | High | Primary Target |
| ALK4 (ACVR1B) | 50 - 200 | Moderate | Potential Off-Target |
| ALK7 (ACVR1C) | > 500 | Low | Weak Interaction |
| ALK2 (ACVR1) | > 1000 | Very Low | Generally Selective |
| p38α | > 10000 | Negligible | High Selectivity |
| VEGFR2 | > 10000 | Negligible | High Selectivity |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-Smad2/3
-
Objective: To confirm dose-dependent inhibition of ALK5 kinase activity in cells.
-
Cell Seeding & Treatment: Seed cells and allow them to attach overnight. The next day, starve cells in low-serum media for 4-6 hours, then pre-treat with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Determine protein concentration (e.g., BCA assay), normalize samples, and resolve 20-30 µg of protein on an SDS-PAGE gel.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane and block with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) / phospho-Smad3 (Ser423/425) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[10]
-
Normalization: Strip and re-probe the membrane for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[10]
Protocol 2: MTT Cell Viability Assay
-
Objective: To quantify the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and allow them to attach overnight.[10]
-
Treatment: Replace the medium with fresh medium containing a serial dilution of this compound or vehicle control. Include wells with no cells as a background control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle-treated control wells, and plot cell viability against the logarithm of the inhibitor concentration to determine the IC50 for cytotoxicity.
Protocol 3: General Workflow for Kinase Selectivity Profiling
-
Objective: To identify potential off-target kinases of this compound.
-
Inhibitor Preparation: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).
-
Assay Format Selection: Choose a suitable assay format. Commercial services offer large panels of purified kinases (e.g., >400) using radiometric (³³P-ATP), fluorescence, or luminescence-based readouts to measure kinase activity.
-
Primary Screen: Screen the inhibitor at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel to identify potential "hits" (kinases inhibited by >50-70%).
-
Dose-Response Confirmation: For each hit identified in the primary screen, perform a multi-point dose-response assay to determine the IC50 value.
-
Data Analysis: Analyze the IC50 values to quantify the selectivity of this compound. A selectivity window is calculated by comparing the IC50 for off-targets to the IC50 for the primary target, ALK5.
Mandatory Visualization
Caption: Canonical TGF-β signaling pathway and the point of inhibition by this compound.
References
- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. academic.oup.com [academic.oup.com]
- 7. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Alk5-IN-26 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to Alk5-IN-26 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] By inhibiting the kinase activity of ALK5, this compound blocks the phosphorylation of downstream signaling molecules SMAD2 and SMAD3.[2][3] This disruption of the canonical TGF-β signaling pathway can inhibit cancer cell proliferation, migration, and invasion in certain contexts.[4] The TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression in advanced stages.[4][5][6]
Q2: My cancer cells are not responding to this compound treatment. What are the possible reasons for this intrinsic resistance?
Lack of response to initial treatment with this compound, known as intrinsic resistance, can be due to several factors:
-
Low or absent ALK5 expression: The target protein, ALK5, may not be expressed at sufficient levels in the selected cancer cell line.[1]
-
Pre-existing mutations: The cancer cells may have pre-existing mutations in the ALK5 gene or other components of the TGF-β signaling pathway that prevent the binding or action of the inhibitor.
-
Reliance on alternative survival pathways: The cancer cells may not be dependent on the TGF-β pathway for their growth and survival. They might utilize other signaling pathways, such as EGFR, MET, or PI3K/Akt, to bypass the effects of ALK5 inhibition.[5][7]
Q3: My cancer cells initially responded to this compound but have now developed resistance. What are the potential mechanisms of acquired resistance?
Acquired resistance occurs when cancer cells that were initially sensitive to a drug develop mechanisms to evade its effects over time. Potential mechanisms for acquired resistance to this compound include:
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the TGF-β pathway by upregulating or activating alternative signaling pathways that promote survival and proliferation.[5][7][8] This is a common mechanism of resistance to targeted therapies.
-
Epithelial-to-Mesenchymal Transition (EMT): The TGF-β pathway is a known inducer of EMT, a process where cancer cells acquire migratory and invasive properties.[4][7] Prolonged treatment with an ALK5 inhibitor might select for a subpopulation of cells that have undergone EMT and are less dependent on the TGF-β pathway for survival.
-
Drug efflux pumps: Cancer cells can increase the expression of transporter proteins, such as those from the ATP-binding cassette (ABC) family, which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[9]
-
Histologic transformation: In some cases, cancer cells can change their lineage, a phenomenon known as histologic transformation. For example, an adenocarcinoma could transform into a small cell carcinoma, which may have a different sensitivity profile to this compound.[8][10]
Troubleshooting Guides
Problem 1: No or low cytotoxicity observed after this compound treatment in a cell viability assay.
Possible Causes and Solutions
| Possible Cause | Proposed Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). |
| Insufficient Treatment Duration | Extend the incubation time with this compound. Monitor cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours). |
| High Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Inherent Cell Line Resistance | Verify ALK5 protein expression in your cell line using Western Blot. If ALK5 expression is low or absent, consider using a different, more sensitive cell line. |
| Inhibitor Inactivity | Ensure proper storage and handling of the this compound compound to maintain its stability and activity. Prepare fresh dilutions for each experiment. |
Problem 2: Development of acquired resistance to this compound after prolonged treatment.
Experimental Workflow to Investigate Acquired Resistance
Caption: Workflow for investigating acquired resistance.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[9][11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks and plates
-
Cell counting solution (e.g., Trypan Blue)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, increasing the concentration by 1.5- to 2-fold at each step.
-
Maintenance of Resistant Cells: Once a resistant cell line is established that can proliferate in a significantly higher concentration of this compound compared to the parental line, maintain the cells in a medium containing this concentration of the inhibitor to ensure the stability of the resistant phenotype.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance induction process.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol uses a tetrazolium-based (MTT) assay to compare the sensitivity of parental and this compound-resistant cell lines to the inhibitor.[11]
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells in triplicate with a serial dilution of this compound for 72 hours. Include solvent-treated wells as a control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the solvent-treated control and plot cell viability against the log of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Hypothetical Quantitative Data
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental | 0.5 | 1 |
| Resistant | 8.0 | 16 |
Signaling Pathways
Canonical TGF-β/ALK5 Signaling Pathway
Caption: Canonical TGF-β/ALK5 signaling pathway.
Potential Bypass Signaling Pathways in this compound Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diverse Biological Processes Contribute to Transforming Growth Factor β-Mediated Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. ilcn.org [ilcn.org]
- 11. benchchem.com [benchchem.com]
how to handle Alk5-IN-26 degradation and storage
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of Alk5-IN-26?
For long-term stability, it is best practice to store the solid form of ALK5 inhibitors at -20°C or lower, protected from light and moisture.[1][2] For short-term storage, -20°C is also recommended, and the compound is expected to be stable for up to one month under these conditions.[2]
Q2: What is the recommended solvent for reconstituting this compound?
The recommended solvent for creating a stock solution of ALK5 inhibitors is dimethyl sulfoxide (B87167) (DMSO).[1] Some inhibitors in this class are also reported to be soluble in methanol.[1]
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution (e.g., 10 mM), reconstitute the compound in the recommended solvent, such as DMSO.[1] If the compound has precipitated, briefly centrifuge the vial to collect all the powder at the bottom.[1] To aid dissolution, you can warm the vial to 37°C for 2-5 minutes and vortex gently.[1] Always visually inspect the solution to ensure there is no precipitate before use.[1]
Q4: How should I store the reconstituted stock solution?
It is highly recommended to prepare fresh stock solutions for each experiment.[1][2] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1][2]
Q5: What is the stability of this compound in aqueous media or cell culture medium?
Information regarding the long-term stability of ALK5 inhibitors in aqueous solutions is limited.[1] It is best practice to prepare working solutions fresh on the day of use.[3] Add the reconstituted compound to your pre-warmed cell culture media immediately before the experiment.[1] The final concentration of DMSO in the cell culture media should typically be kept below 0.5% to avoid cellular toxicity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution vial upon receipt or after storage. | The compound may have come out of solution due to temperature changes. | Briefly centrifuge the vial to collect all the powder at the bottom. If necessary, warm the vial to 37°C for 2-5 minutes and vortex gently to ensure complete dissolution.[1] Visually inspect the solution for any remaining precipitate. |
| Inconsistent or no inhibitory effect observed in experiments. | 1. Improper storage leading to degradation. 2. Inaccurate concentration of the working solution. 3. Compound instability in the experimental medium. | 1. Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light.[1][2] Use freshly prepared solutions whenever possible.[1][3] 2. Verify the calculations for preparing the stock and working solutions. Ensure the compound was fully dissolved when making the stock solution. 3. Prepare the working solution in your experimental medium immediately before use.[1] |
| Cell toxicity observed at the effective concentration. | The concentration of the solvent (e.g., DMSO) in the final working solution is too high. | Ensure the final concentration of DMSO in the cell culture medium is kept low, typically less than 0.5%.[1] Prepare a more concentrated stock solution if necessary to reduce the volume of solvent added to the culture medium. |
| The vial of solid compound was left at room temperature for a short period. | Short exposure to room temperature. | Short periods (less than a week) at room temperature, such as during shipping, should not significantly impact the product's efficacy. However, for optimal stability, transfer the product to the recommended storage conditions as soon as possible.[2] |
Storage and Stability Data Summary
| Form | Storage Condition | Duration | Notes |
| Solid (Powder) | -20°C | Short-term (up to 1 month) | Protect from light and moisture.[2] |
| -20°C or lower | Long-term (up to 3 months, general guideline) | Store in a tightly sealed container, protected from light and moisture.[2] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] Fresh preparation is recommended.[1] |
| Working Solution (in aqueous media) | 37°C | Not recommended for storage | Prepare fresh for each experiment and use immediately.[1][3] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on the TGF-β signaling pathway by measuring the phosphorylation of Smad2.
Materials:
-
This compound
-
DMSO
-
Cell line responsive to TGF-β (e.g., HaCaT, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Primary antibodies (anti-phospho-Smad2, anti-total-Smad2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Methodology:
-
Cell Culture and Plating: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight in complete medium.
-
Serum Starvation: The next day, replace the complete medium with serum-free medium and incubate for 16-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Prepare a working solution of this compound in serum-free medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Add the this compound working solution to the cells at various concentrations and incubate for 1-2 hours. Include a vehicle control (DMSO only).
-
TGF-β Stimulation: Add recombinant human TGF-β1 to the wells to a final concentration of 1-5 ng/mL. Do not add TGF-β1 to a negative control well. Incubate for 30-60 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad2, total Smad2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Smad2 signal to the total Smad2 signal. Compare the levels of phospho-Smad2 in the inhibitor-treated samples to the TGF-β1 stimulated control to determine the IC50 value.
Visualizations
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro cell-based assay.
References
Validation & Comparative
A Comparative Analysis of Potency: Alk5-IN-26 vs. Galunisertib
In the landscape of cancer and fibrosis research, the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway has emerged as a promising therapeutic strategy. Central to this pathway is the Activin receptor-like kinase 5 (ALK5), a type I TGF-β receptor. This guide provides a detailed comparison of two small molecule inhibitors of ALK5: Alk5-IN-26 and Galunisertib (B1674415) (also known as LY2157299), with a focus on their potency, supported by experimental data and methodologies. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Both this compound and Galunisertib are competitive inhibitors that target the ATP-binding site within the kinase domain of ALK5.[1] The TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[2][3] This activation of ALK5 leads to the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[3][4] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[5][6][7][8] By inhibiting ALK5, both this compound and Galunisertib effectively block this signaling cascade, thereby mitigating the pathological effects associated with dysregulated TGF-β signaling.[3]
Quantitative Comparison of Potency
The potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The following table summarizes the available quantitative data for this compound and Galunisertib, primarily focusing on their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) against ALK5.
| Inhibitor | Target | Potency Metric | Value (nM) | Assay Type |
| This compound | ALK5 | IC50 | ≤10[9] | Not specified |
| Galunisertib | ALK5 (TGF-βRI) | IC50 | 56[10][11][12] | Cell-free kinase assay |
| ALK5 (TGF-βRI) | IC50 | 172 | Not specified | |
| ALK5 (TGF-βRI) | Ki | 86[13] | Filter binding assay | |
| ALK4 | IC50 | 77.7 | Not specified | |
| TGFβRII | IC50 | >2000[13] | Autophosphorylation assay |
Based on the available data, this compound demonstrates a higher in vitro potency against ALK5 with an IC50 value of less than or equal to 10 nM, as compared to the various reported IC50 values for Galunisertib which range from 56 nM to 172 nM.[9][10][11][12] It is important to note that direct comparison of IC50 values should be approached with caution, as they can be influenced by the specific assay conditions.
Visualizing the Molecular Interactions and Experimental Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Simplified TGF-β signaling pathway and points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Critical roles of the TGF-β type I receptor ALK5 in perichondrial formation and function, cartilage integrity, and osteoblast differentiation during growth plate development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ALK5-IN-26: A Comparative Guide to Kinase Cross-Reactivity
For researchers and drug development professionals, the precise interaction profile of a kinase inhibitor is critical for interpreting experimental results and predicting potential therapeutic effects. This guide provides a comprehensive comparison of the cross-reactivity of the potent and selective TGF-β type I receptor (ALK5) inhibitor, Alk5-IN-26, with other kinases. Due to the limited publicly available kinase panel data for this compound, this guide will utilize data for the closely related compound, Alk5-IN-29, as a primary reference, supplemented with comparative data from other well-characterized ALK5 inhibitors to provide a broader context of selectivity within this inhibitor class.
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a crucial determinant of its utility as a research tool and its safety as a therapeutic agent. Off-target inhibition can lead to ambiguous experimental outcomes and potential toxicities. The following tables summarize the inhibitory activity of Alk5-IN-29 and other notable ALK5 inhibitors against their primary target and other kinases.
Table 1: Inhibitory Activity of Alk5-IN-29
| Target Kinase/Pathway | Assay Type | IC50 Value |
| ALK5 (Activin receptor-like kinase 5) | Kinase Activity Assay | ≤10 nM[1] |
| ALK2 (Activin receptor-like kinase 2) | Kinase Activity Assay | ≤10 nM[1] |
| TGFβ-RI (RD-SMAD receptor activity) | Cellular Reporter Assay | ≤100 nM[1] |
Table 2: Comparative Inhibitory Activity of Other ALK5 Inhibitors
| Inhibitor | ALK5 IC50 (nM) | Known Cross-Reactivity (IC50 in nM or % Inhibition @ concentration) |
| BI-4659 | 19 | ABL1 (67% @ 0.2 µM), BLK (85% @ 0.2 µM), CSF1R (82% @ 0.2 µM), FGR (91% @ 0.2 µM), FLT3 (66% @ 0.2 µM), FYN (74% @ 0.2 µM), LCK (100% @ 0.2 µM), LYN A (79% @ 0.2 µM), LYN (78% @ 0.2 µM), MAP4K5 (77% @ 0.2 µM), MELK (80% @ 0.2 µM), NTRK3 (78% @ 0.2 µM), RET (79% @ 0.2 µM), SNF1LK2 (96% @ 0.2 µM), YES1 (90% @ 0.2 µM)[2] |
| TP-008 | 25 | Highly selective; no significant off-targets in a panel of ~50 kinases at 1 µM.[3] |
| SB431542 | 94 | Highly selective for ALK5 over p38 MAPK and other kinases.[4] |
| A-83-01 | 12 | ALK4 (45 nM), ALK7 (7.5 nM)[4] |
Signaling Pathways and Experimental Workflows
To understand the context of ALK5 inhibition and the methodologies used to assess it, the following diagrams illustrate the TGF-β signaling pathway and a typical workflow for characterizing a kinase inhibitor.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing a kinase inhibitor.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize ALK5 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's activity.
Materials:
-
Recombinant human ALK5 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or test compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells.
-
Add 5 µL of a master mix containing the ALK5 enzyme and substrate to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-SMAD2/3 Assay (Western Blot)
This assay measures the ability of an inhibitor to block the phosphorylation of SMAD2 and SMAD3 in response to TGF-β stimulation in a cellular context.
Materials:
-
A cell line responsive to TGF-β (e.g., HaCaT, A549)
-
Cell culture medium and fetal bovine serum (FBS)
-
Recombinant human TGF-β1
-
This compound (or test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), anti-total SMAD2/3, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Starve the cells in low-serum medium for 16-24 hours.
-
Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.
-
-
Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-SMAD2/3 and normalize to total SMAD2/3 and the loading control. Determine the concentration-dependent inhibition of SMAD phosphorylation.
References
The Promise of ALK5 Inhibition in Combination Cancer Therapy: A Comparative Guide
While specific preclinical or clinical data for Alk5-IN-26 is not publicly available, this guide provides a comparative overview of other well-characterized ALK5 inhibitors in combination with various cancer therapies. This information is intended for researchers, scientists, and drug development professionals to illustrate the therapeutic potential of targeting the ALK5 pathway in oncology.
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In early stages, it can act as a tumor suppressor. However, in advanced cancers, TGF-β often promotes tumor growth, invasion, metastasis, and immunosuppression. Activin-like kinase 5 (ALK5), a type I TGF-β receptor kinase, is a key mediator of this signaling cascade. Inhibiting ALK5 has emerged as a promising strategy to counteract the pro-tumorigenic effects of TGF-β, and combining ALK5 inhibitors with other cancer therapies holds the potential for synergistic anti-tumor activity.
The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the ALK5 receptor.[1] Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).
References
A Head-to-Head Comparison: The Efficacy of ALK5 Inhibitors Versus TGF-β Receptor Antibodies in Modulating TGF-β Signaling
For researchers, scientists, and drug development professionals, the Transforming Growth Factor-beta (TGF-β) signaling pathway represents a critical, albeit complex, therapeutic target in a variety of pathologies, including cancer and fibrosis. This guide provides an objective comparison of two major classes of inhibitors that target this pathway: small molecule ALK5 inhibitors, represented by the research compound Alk5-IN-26, and TGF-β receptor antibodies. This comparison is supported by experimental data to inform the selection of the most appropriate tool for preclinical research and therapeutic development.
The TGF-β signaling cascade plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of tumor progression, metastasis, and immune evasion in advanced disease. This complexity necessitates a nuanced approach to its inhibition. Both ALK5 inhibitors and TGF-β receptor antibodies aim to abrogate this signaling, but through distinct mechanisms of action. Small molecule inhibitors like this compound are cell-permeable compounds that target the ATP-binding site of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5), thereby preventing the phosphorylation of downstream mediators SMAD2 and SMAD3. In contrast, TGF-β receptor antibodies are biologics that typically bind to the extracellular domain of the TGF-β receptors or the TGF-β ligand itself, preventing the initial ligand-receptor interaction.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro potency and cellular activity of representative ALK5 inhibitors and TGF-β receptor antibodies. Direct comparative studies between this compound and specific antibodies are limited in publicly available literature. Therefore, data for well-characterized ALK5 inhibitors with similar mechanisms of action are presented to provide a robust comparison.
Table 1: In Vitro Potency of ALK5 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| A-83-01 | ALK5 | 12 | Kinase Assay[1][2] |
| SB525334 | ALK5 | 14.3 | Kinase Assay[3] |
| Galunisertib (LY2157299) | ALK5 | 56 | Kinase Assay |
| TP0427736 | ALK5 | 2.72 | Kinase Assay[3] |
| BI-4659 | ALK5 | 19 | Kinase Assay[4] |
Table 2: In Vitro Efficacy of TGF-β Receptor Antibodies
| Antibody | Target | EC50 (µg/mL) | Assay Type |
| XPA.42.681 | Pan-TGF-β | 0.002 (vs. TGF-β3) | IL-11 Release Assay[5] |
| Fresolimumab (GC1008) | Pan-TGF-β | - | Clinical Trials |
| LY3022859 | TGF-βRII | - | Clinical Trials[6] |
| D10 | TGF-βRII | - | Cellular Assays[7] |
Head-to-Head Comparison in Hepatocellular Carcinoma (HCC) Models
A study directly comparing the ALK5 inhibitor Galunisertib (LY2157299) with the anti-TGF-βRII antibody D10 in HCC cell lines provides valuable insights into their differential effects.[7]
Table 3: Comparative Efficacy of Galunisertib and Anti-TGF-βRII Antibody (D10) in HCC Cells
| Parameter | Galunisertib (LY2157299) | Anti-TGF-βRII Antibody (D10) |
| Inhibition of pSMAD2 | Sustained inhibition | Transient inhibition |
| Inhibition of Cell Migration | Significant, dose-dependent inhibition on various ECM substrates | Less effective at inhibiting migration |
| Inhibition of Cell Growth | Effective in inhibiting cell growth | Limited effect on cell growth |
| E-cadherin Upregulation | Dose-dependent increase | Less pronounced effect |
These findings suggest that while both agents target the TGF-β pathway, the small molecule inhibitor demonstrated broader and more sustained effects on HCC cell migration and growth in this in vitro setting.[7]
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the canonical TGF-β signaling pathway and the distinct points of intervention for ALK5 inhibitors and TGF-β receptor antibodies.
Caption: TGF-β signaling pathway and points of inhibition.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating the efficacy of ALK5 inhibitors and TGF-β receptor antibodies.
Caption: Workflow for evaluating ALK5 inhibitor efficacy.
Caption: Workflow for evaluating TGF-β antibody efficacy.
Detailed Experimental Protocols
Protocol 1: ALK5 Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an ALK5 inhibitor.
Materials:
-
Recombinant active ALK5 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration for ALK5)
-
Substrate (e.g., generic myelin basic protein or a specific peptide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Radiolabeled [γ-33P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Plate reader or phosphorimager
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant ALK5 enzyme, and the substrate.
-
Add the test inhibitor to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-33P]ATP if using radiometric detection).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or using a stop solution).
-
Detect the signal. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and quantify radioactivity. For ADP-Glo™, follow the manufacturer's protocol to measure luminescence.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Phospho-SMAD2 Inhibition
Objective: To assess the cellular potency of an ALK5 inhibitor or a TGF-β receptor antibody in blocking TGF-β-induced SMAD2 phosphorylation.
Materials:
-
Cell line responsive to TGF-β (e.g., A549, HaCaT)
-
Cell culture medium and serum
-
Recombinant human TGF-β1
-
Test compound (ALK5 inhibitor or antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate.
-
Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify band intensities to determine the dose-dependent inhibition of SMAD2 phosphorylation.
Protocol 3: Cell Viability (MTT) Assay
Objective: To evaluate the cytotoxic effects of the test compound.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: TGF-β Neutralization Assay (Cell Proliferation-Based)
Objective: To determine the ability of a TGF-β antibody to neutralize the growth-inhibitory effects of TGF-β.
Materials:
-
Mink lung epithelial cells (Mv1Lu) or other cells sensitive to TGF-β-induced growth arrest.
-
Complete culture medium
-
Recombinant human TGF-β1
-
Neutralizing TGF-β antibody
-
Cell proliferation reagent (e.g., CellTiter-Glo®, Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Seed Mv1Lu cells in a 96-well plate and allow them to attach.
-
Prepare serial dilutions of the neutralizing antibody.
-
In a separate plate or tubes, pre-incubate the antibody dilutions with a fixed, sub-maximal inhibitory concentration of TGF-β1 for 1-2 hours at 37°C.
-
Add the antibody/TGF-β1 complexes to the cells. Include controls for cells alone, cells with TGF-β1 only, and cells with antibody only.
-
Incubate for 48-72 hours.
-
Measure cell proliferation using a luminescent cell viability reagent according to the manufacturer's protocol.
-
Calculate the percent neutralization of TGF-β1-induced growth inhibition and determine the EC50 of the antibody.[5]
Conclusion
Both ALK5 small molecule inhibitors and TGF-β receptor antibodies are potent tools for interrogating and inhibiting the TGF-β signaling pathway. The choice between these two classes of inhibitors will depend on the specific research question and experimental context. Small molecule inhibitors like this compound offer the advantages of cell permeability and often oral bioavailability for in vivo studies, potentially leading to a more sustained and complete blockade of intracellular signaling. However, off-target kinase effects can be a concern. Monoclonal antibodies provide high specificity for their extracellular targets, which can minimize off-target effects. Their larger size, however, limits them to extracellular targets and they require parenteral administration. The available data suggests that for applications requiring sustained intracellular pathway inhibition, a small molecule inhibitor may be more effective, while for targeting specific extracellular ligand-receptor interactions, a monoclonal antibody would be the tool of choice. Careful consideration of the experimental goals, supported by the quantitative data and protocols provided in this guide, will enable researchers to make an informed decision.
References
- 1. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Development and characterization of human monoclonal antibodies that neutralize multiple TGFβ isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of TGF-β enhances tumor vaccine efficacy mediated by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Inhibition of the TGF-β Signaling Pathway in HCC Cells Using the Small Molecule Inhibitor LY2157299 and the D10 Monoclonal Antibody against TGF-β Receptor Type II | PLOS One [journals.plos.org]
A Comparative Review of ALK5-IN-26 and Other TGF-βRI/ALK5 Inhibitors
This guide provides a comparative analysis of Alk5-IN-26, a research compound targeting the Transforming Growth Factor-beta Receptor 1 (TGF-βRI), also known as Activin-like Kinase 5 (ALK5). The performance and characteristics of this compound are compared with other widely used ALK5 inhibitors to assist researchers, scientists, and drug development professionals in selecting appropriate reagents for their studies in fibrosis, oncology, and other areas involving the TGF-β signaling pathway.
The TGF-β signaling pathway plays a critical role in numerous cellular functions, including proliferation, differentiation, migration, and apoptosis.[1][2] Dysregulation of this pathway is a key factor in the development of diseases like cancer and fibrosis.[3] Small molecule inhibitors that target ALK5, a central serine/threonine kinase in this pathway, are crucial tools for both basic research and therapeutic development.[1][3] These inhibitors typically act by competing with ATP for the kinase's binding site, which prevents the phosphorylation of its primary downstream targets, SMAD2 and SMAD3.[1][2]
Quantitative Comparison of ALK5 Inhibitor Potency
The efficacy of ALK5 inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50) in biochemical or cellular assays. The following table summarizes the reported in vitro potency of several key ALK5 inhibitors. Publicly available data for the closely related compound ALK5-IN-34 is used as a representative for the this compound series.[1]
| Inhibitor | ALK5 IC50 (nM) | Assay Type / Notes |
| Alk5-IN-34 (for this compound) | ≤10[1] | Orally active and selective ALK5 inhibitor.[1] |
| R-268712 | 2.5[4] | Potent and selective inhibitor of ALK5.[4] |
| TP0427736 | 2.72[4] | Over 300-fold more selective for ALK5 than for ALK3.[4] |
| RepSox (ALK5 Inhibitor II) | 4[4] | Against ALK5 autophosphorylation.[4] |
| SB525334 | 14.3[4] | Potent and selective inhibitor.[4] |
| GW788388 | 18[4] | Also inhibits TGF-β type II receptor.[4] |
| BI-4659 | 19[5] | Potent ALK5 inhibitor with good kinase selectivity.[5] |
| Galunisertib (LY2157299) | 56 | A well-characterized inhibitor used in clinical trials.[6] |
| SD-208 | 48[4] | Over 100-fold more selective for ALK5 than for TGF-βRII.[4] |
| SB431542 | 94[4] | Selective inhibitor of ALK4, ALK5, and ALK7.[4] |
TGF-β/ALK5 Signaling Pathway and Inhibitor Action
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII). This event recruits and phosphorylates the ALK5 receptor.[3] The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates into the nucleus to regulate the transcription of target genes.[2] ALK5 inhibitors block this cascade at the point of R-SMAD phosphorylation.
Experimental Protocols
The evaluation of ALK5 inhibitors relies on standardized biochemical and cellular assays to determine their potency and mechanism of action.
1. In Vitro ALK5 Kinase Assay (Biochemical)
This assay directly measures a compound's ability to inhibit the enzymatic activity of the ALK5 kinase.
-
Objective: To determine the IC50 value of an inhibitor against recombinant ALK5.
-
Materials:
-
Recombinant active ALK5 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).[1]
-
ATP (at a concentration near the Michaelis constant, Km).[1]
-
Kinase substrate (e.g., a generic peptide substrate like casein).[1]
-
Detection reagents: [γ-³³P]ATP for radiometric assays or ADP-Glo™ Kinase Assay kit for luminescence-based detection.[1]
-
Test inhibitors serially diluted in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the kinase buffer, recombinant ALK5 enzyme, and substrate to wells of a 96-well plate.
-
Add the test compounds to the wells and pre-incubate for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if applicable).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the signal (e.g., radioactivity or luminescence).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. SMAD2/3 Phosphorylation Assay (Cellular)
This assay measures the inhibitor's efficacy in a cellular context by quantifying the inhibition of ALK5's downstream target, SMAD2/3.
-
Objective: To determine the cellular potency of an inhibitor by measuring its effect on TGF-β-induced SMAD2/3 phosphorylation.
-
Materials:
-
A suitable cell line (e.g., HaCaT keratinocytes, A549 lung cancer cells).[4][5]
-
Cell culture medium and serum.
-
Recombinant human TGF-β1.
-
Test inhibitors serially diluted in DMSO.
-
Lysis buffer.
-
Antibodies: Primary antibodies against phosphorylated SMAD2 (p-SMAD2) and total SMAD2, and a suitable secondary antibody.
-
Western blot or ELISA equipment.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a fixed concentration of TGF-β1 for 30-60 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration in the lysates.
-
Analyze the levels of p-SMAD2 and total SMAD2 using Western blot or ELISA.
-
Quantify the band intensities or ELISA signal to determine the dose-dependent inhibition of SMAD2 phosphorylation by the test compounds.[1]
-
Experimental Workflow Diagram
The following diagram outlines a general workflow for the preclinical evaluation of a novel ALK5 inhibitor.
Conclusion
This compound and its related compounds are potent inhibitors of ALK5, with efficacy in the low nanomolar range, comparable to other highly effective research inhibitors like RepSox and SB525334.[1] The choice of an inhibitor for a specific research application will depend on the required potency, selectivity profile, and the context of the study (in vitro vs. in vivo). While compounds like Galunisertib offer a benchmark with extensive preclinical and clinical data, newer agents like this compound may be valuable for screening and discovery efforts, provided their performance is independently validated using standard protocols.[6]
References
Safety Operating Guide
Navigating the Safe Disposal of Alk5-IN-26: A Procedural Guide
Chemical and Safety Data Summary
Drawing parallels from closely related ALK5 inhibitors, it is prudent to handle Alk5-IN-26 as a potentially hazardous substance. Some analogous compounds are classified as toxic if swallowed. The following table summarizes key safety considerations.
| Property | Data / Recommendation |
| Primary Hazard | Potential for acute oral toxicity. Treat as a hazardous chemical. |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. |
| Hygiene | Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after use. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated location. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the recommended steps.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to prevent hazardous reactions and facilitate compliant disposal.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated and clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container. Do not mix this waste with other incompatible chemical streams.
-
Sharps Waste: Any contaminated sharps, including needles and syringes, must be disposed of in a designated sharps container.
Step 2: Decontamination of Labware
All non-disposable labware and equipment that have been in contact with this compound must be decontaminated prior to reuse or disposal.
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent, such as ethanol (B145695) or acetone, to remove the bulk of the chemical residue.
-
Collect Rinse Solvent: This initial rinse solvent must be collected and disposed of as hazardous liquid waste.
-
Standard Washing: Following the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.
Step 3: Waste Storage and Labeling
Accurate labeling and proper storage of waste are essential for safety and regulatory adherence.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and a clear indication of the hazard (e.g., "Hazardous Waste," "Toxic").
-
Storage: Store waste containers in a designated, secondary containment area that is secure and away from incompatible materials. Ensure containers are sealed to prevent leaks or spills.
Step 4: Final Disposal
The ultimate disposal of chemical waste must be conducted by a licensed hazardous waste disposal company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide Inventory: Furnish the EHS office with a detailed inventory of the waste, including the chemical name and quantity.
Visualizing Key Processes
To further clarify the procedural and biological contexts, the following diagrams illustrate the recommended disposal workflow and the signaling pathway affected by this compound.
Caption: Disposal decision pathway for this compound contaminated materials.
Alk5 is a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in cellular processes like proliferation and differentiation.[1][2] The binding of TGF-β to its receptor complex initiates a signaling cascade that involves the phosphorylation of Smad proteins.[2][3]
Caption: Inhibition of the TGF-β signaling pathway by this compound.
References
- 1. Activin-like kinase 5 (ALK5) inactivation in the mouse uterus results in metastatic endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
- 3. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
